1-(5-Chloro-2-(trifluoromethyl)phenyl)ethan-1-one
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Overview
Description
5’-Chloro-2’-(trifluoromethyl)acetophenone: is an organic compound with the molecular formula C9H6ClF3O . It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 5’ position and a trifluoromethyl group at the 2’ position. This compound is known for its applications as a pharmaceutical intermediate and in various chemical syntheses .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5’-Chloro-2’-(trifluoromethyl)acetophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 5’-Chloro-2’-(trifluoromethyl)phenylethanol.
Substitution: The compound can participate in substitution reactions, where the chlorine or trifluoromethyl groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or Grignard reagents can facilitate substitution reactions
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted acetophenone derivatives
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology and Medicine:
- Serves as an intermediate in the synthesis of pharmaceutical compounds.
- Investigated for its potential biological activities and interactions with biomolecules .
Industry:
- Utilized in the production of agrochemicals and specialty chemicals.
- Applied in the development of materials with specific properties .
Mechanism of Action
The mechanism of action of 5’-Chloro-2’-(trifluoromethyl)acetophenone depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
2’-Chloro-5’-(trifluoromethyl)acetophenone: Similar structure but with different substitution pattern.
2,2,2-Trifluoroacetophenone: Lacks the chlorine substitution but contains the trifluoromethyl group
4’-Chloro-2’-(trifluoromethyl)acetophenone: Chlorine and trifluoromethyl groups are positioned differently on the phenyl ring
Uniqueness:
Properties
IUPAC Name |
1-[5-chloro-2-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLUWOSORHATSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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